molecular formula C21H18K2N4O8S2 B1482223 Oxonol Yellow K CAS No. 82407-55-4

Oxonol Yellow K

Cat. No. B1482223
CAS RN: 82407-55-4
M. Wt: 596.7 g/mol
InChI Key: SSSOUAYCZWVZIJ-UHFFFAOYSA-L
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Description

Oxonol Yellow K is an organic dye used in various applications, such as in the preparation of light-transmitting electrode laminates and color photographic films . It is also used in biochemical research .


Molecular Structure Analysis

The molecular formula of Oxonol Yellow K is C21H18K2N4O8S2 . It is also known as 4,4’-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .

Scientific Research Applications

1. Bacterial Viability Assessment

Oxonol, specifically bis-(1,3-dibutylbarbituric acid)trimethine oxonol, has been evaluated for its suitability in assessing bacterial viability. It differentially stains killed cells more intensely than untreated ones, across various bacterial strains. This property was utilized to assess the sensitivity of Aeromonas salmonicida to the antibiotic gentamicin (Deere, Porter, Edwards, & Pickup, 1995).

2. Interaction with Phospholipid Dispersions

Oxonol dyes interact with sonicated phospholipid vesicles, with their spectra resembling those in organic solvents, suggesting they occupy a hydrophobic membrane region. Their affinity for vesicles is affected by their structure, vesicle composition, and the ionic strength of the medium. This behavior has implications for understanding dye interactions with natural membranes (Bashford, Chance, Smith, & Yoshida, 1979).

3. Monitors of Membrane Potential

In photosynthetic bacteria, oxonol dyes respond to membrane potential changes induced by light. These dyes, being anions at neutral pH, distribute across membranes in response to potential changes. This property enables their use as indicators of membrane potential in energy-transducing membranes, although with some limitations in timescale (Bashford, Chance, & Prince, 1979).

4. Calibration of Membrane Potential Probes

Oxonol VI has been studied for its potential use in quantitatively measuring trans-membrane potentials in biomembranes, alongside carotenoids. This research helps in understanding the interaction between these probes and ionophore-complexed ions used for calibrating probe responses (Krab, Hotting, Walraven, Scholts, & Kraayenhof, 1986).

5. Kinetics of Dye Interaction with Lipid Vesicles

Studies on the interaction of oxonol V and VI with lipid vesicles revealed a biphasic increase in fluorescence upon mixing, indicative of a rapid dye binding to the lipid membrane followed by slower diffusion across the membrane. This has applications in measuring membrane potential transients, particularly in understanding the functioning of membrane proteins like Na,K-ATPase (Clarke & Apell, 1989).

Safety And Hazards

Oxonol Yellow K is classified under acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

While specific future directions for Oxonol Yellow K are not mentioned, it’s worth noting that Oxonol dyes, due to their fluorescence properties, have potential applications in various fields such as proteomics research , and other analytical and biomedical applications .

properties

IUPAC Name

dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOUAYCZWVZIJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18K2N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxonol Yellow K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Abelin, L Birgersson, J Gidlund - 1987 - inis.iaea.org
This report is one of the four reports describing the Stripa 3D experiment where water and tracer flow has been monitored in a specially excavated drift in the Stripa mine. The …
Number of citations: 10 inis.iaea.org

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